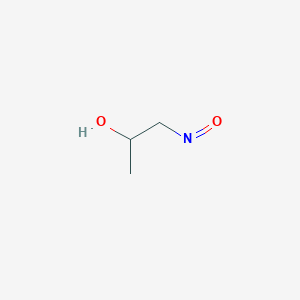
1-Nitrosopropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitrosopropan-2-ol is an organic compound with the molecular formula C3H7NO2 It is a nitroso derivative of propanol, characterized by the presence of a nitroso group (-NO) attached to the second carbon of the propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitrosopropan-2-ol can be synthesized through several methods. One common approach involves the nitrosation of 2-propanol using nitrosyl chloride (NOCl) or other nitrosating agents under controlled conditions. The reaction typically requires an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes, where 2-propanol is reacted with nitrosating agents in the presence of catalysts to enhance the reaction rate and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitrosopropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amines or hydroxylamines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Nitropropanol derivatives.
Reduction: Aminopropanol or hydroxylaminopropanol.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Nitrosopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism by which 1-Nitrosopropan-2-ol exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Propan-1-ol: A primary alcohol with a hydroxyl group attached to the first carbon.
Propan-2-ol (Isopropanol): A secondary alcohol with a hydroxyl group attached to the second carbon.
Nitropropanol: A nitro derivative of propanol with a nitro group (-NO2) instead of a nitroso group.
Comparison: 1-Nitrosopropan-2-ol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other propanol derivatives. The nitroso group allows for specific redox and substitution reactions that are not typically observed with hydroxyl or nitro groups. This uniqueness makes this compound valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93682-09-8 |
|---|---|
Formule moléculaire |
C3H7NO2 |
Poids moléculaire |
89.09 g/mol |
Nom IUPAC |
1-nitrosopropan-2-ol |
InChI |
InChI=1S/C3H7NO2/c1-3(5)2-4-6/h3,5H,2H2,1H3 |
Clé InChI |
VXXZUXSRPYINJF-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



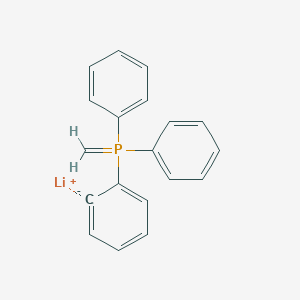


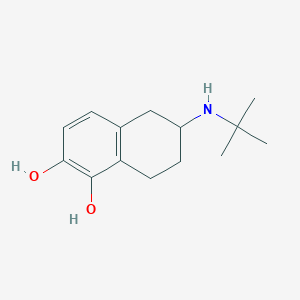
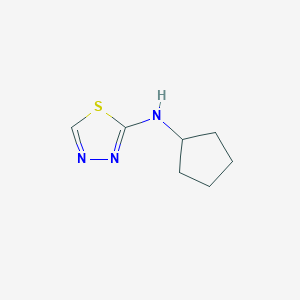
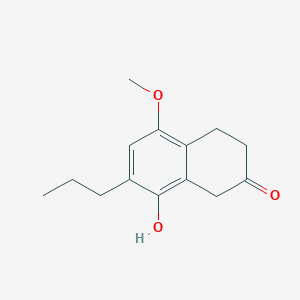
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
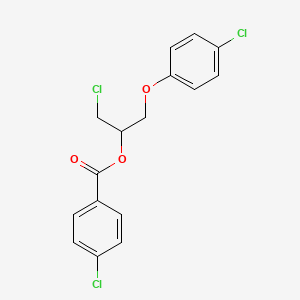
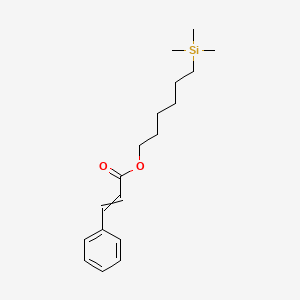
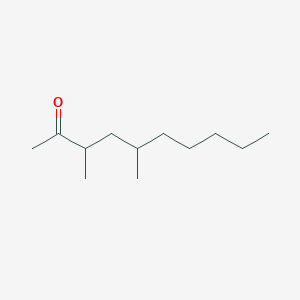
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
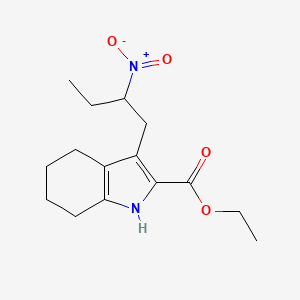
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
